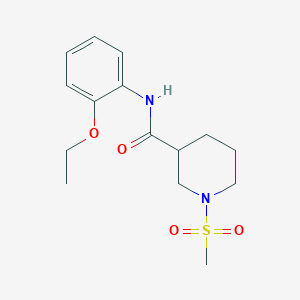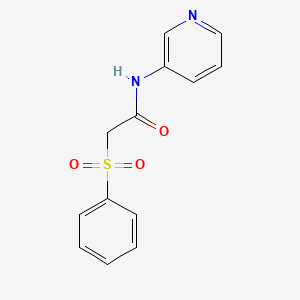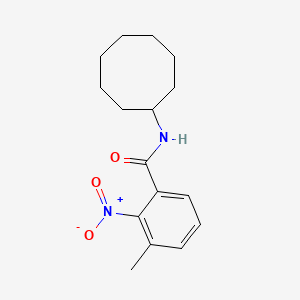
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the A1 adenosine receptor. This compound has been extensively studied for its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. It has been shown to be an effective tool for investigating the effects of adenosine receptor activation and inhibition on the cardiovascular, respiratory, and nervous systems. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been used to study the role of adenosine receptors in cancer, inflammation, and pain.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is a selective antagonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. The A1 receptor is involved in the regulation of various physiological processes, including cardiac function, vascular tone, and neurotransmission. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide binds to the A1 receptor and prevents the binding of adenosine, which is the endogenous ligand for this receptor. This leads to a reduction in the activation of downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in various systems. In the cardiovascular system, N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to reduce heart rate, blood pressure, and myocardial oxygen consumption. In the respiratory system, N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to reduce airway resistance and increase bronchodilation. In the nervous system, N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to modulate neurotransmitter release and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the A1 adenosine receptor, which allows for precise investigation of the effects of adenosine receptor inhibition. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is also stable and easy to handle, which makes it a convenient tool for researchers. However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in laboratory experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. Additionally, it may have off-target effects on other adenosine receptor subtypes or unrelated receptors.
Direcciones Futuras
There are several directions for future research on N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of interest is the role of adenosine receptors in cancer. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have antitumor effects in some studies, and further investigation of this potential therapeutic application is warranted. Another area of interest is the use of N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Finally, there is a need for further investigation of the off-target effects of N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and the development of more selective adenosine receptor antagonists.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-16-10-11-19(27-2)18(13-16)21-20(23)15-7-6-12-22(14-15)28(24,25)17-8-4-3-5-9-17/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYYSATUSDLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)

![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)


![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)

![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)

![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)